![molecular formula C15H24BrNO2 B3059992 N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide CAS No. 1609396-03-3](/img/structure/B3059992.png)
N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide
Overview
Description
N-(2,4-Dimethoxybenzyl)cyclohexanamine hydrobromide, also known as DMBC, is a chemical compound with potential implications in various fields of research and industry. It has a CAS Number of 1609396-03-3 .
Molecular Structure Analysis
The molecular formula of this compound is C15H23NO2.BrH . The InChI code for this compound is 1S/C15H23NO2.BrH/c1-17-14-9-8-12 (15 (10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H .Physical And Chemical Properties Analysis
The molecular weight of N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide is 330.27 .Scientific Research Applications
Photochemistry
Research on photosensitive protecting groups, including the use of 2,4-dimethoxybenzyl and related groups, highlights the potential of these compounds in the development of photo-responsive systems. These groups are used in synthetic chemistry for their ability to be removed under mild photochemical conditions, offering precise control over the release of protected compounds (Amit, Zehavi, & Patchornik, 1974).
Antioxidant Analysis
The study of antioxidants, which includes evaluating the antioxidant capacity of various compounds, is critical in food engineering, medicine, and pharmacy. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test play a significant role in this field. These methods, often involving spectrophotometry, assess the antioxidant activity of samples, which could potentially include studies on compounds similar to N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide (Munteanu & Apetrei, 2021).
Pharmacology and Toxicology
Research into serotonergic hallucinogens, which includes compounds with dimethoxy substitutions similar to the query compound, focuses on their profound effects on perception and cognition. These studies explore the activation of serotonin receptors, offering insights into potential therapeutic applications of related compounds in treating various psychiatric disorders (Halberstadt, 2017).
Material Science
Cyclodextrins, known for forming inclusion complexes with various molecules, provide a fascinating application area for compounds like N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide. They are extensively used in separation science, chromatographic separations, and wastewater treatment, highlighting their role in environmental protection and analytical chemistry (Crini & Morcellet, 2002).
Safety and Hazards
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cyclohexanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.BrH/c1-17-14-9-8-12(15(10-14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZCEUIRBXBCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCCC2)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)cyclohexanamine hydrobromide | |
CAS RN |
1609396-03-3 | |
Record name | Benzenemethanamine, N-cyclohexyl-2,4-dimethoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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